4-(Hydroxy(pyridin-2-yl)methyl)phenol
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Overview
Description
4-(Hydroxy(pyridin-2-yl)methyl)phenol is a chemical compound with the molecular formula C12H11NO2 and a molecular weight of 201.22 g/mol . It is also known by other names such as 4-hydroxyphenyl (2-pyridyl)carbinol and α-(4-Hydroxyphenyl)-2-pyridinemethanol . This compound is typically used as an intermediate in the synthesis of biologically active molecules .
Mechanism of Action
Target of Action
It is often used as an intermediate in the synthesis of bioactive molecules , suggesting that it may interact with a variety of biological targets.
Mode of Action
As an intermediate in the synthesis of bioactive molecules, it likely undergoes further chemical reactions to form the final active compound .
Result of Action
As an intermediate in the synthesis of bioactive molecules, its effects are likely dependent on the final compound formed .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-(Hydroxy(pyridin-2-yl)methyl)phenol involves the reaction between phenol and 2-pyridinecarboxaldehyde . This reaction generally requires standard laboratory equipment and expertise in handling chemical reagents . The reaction conditions typically include:
Solvent: Often carried out in an organic solvent such as ethanol or methanol.
Catalyst: Acidic or basic catalysts may be used to facilitate the reaction.
Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. These methods often include:
Continuous Flow Reactors: To ensure consistent quality and yield.
Automated Systems: For precise control of reaction parameters.
Purification Techniques: Such as crystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
4-(Hydroxy(pyridin-2-yl)methyl)phenol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to its corresponding alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenol or pyridine rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents, etc.
Major Products
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted phenols and pyridines.
Scientific Research Applications
4-(Hydroxy(pyridin-2-yl)methyl)phenol has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-(Hydroxy(pyridin-2-yl)methyl)phenol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a phenol and pyridine ring allows for versatile chemical modifications and potential biological activities .
Properties
IUPAC Name |
4-[hydroxy(pyridin-2-yl)methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c14-10-6-4-9(5-7-10)12(15)11-3-1-2-8-13-11/h1-8,12,14-15H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKWIXLSFYSHJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(C2=CC=C(C=C2)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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